1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with an appropriate alkylating agent. Common synthetic routes may include:
Alkylation: Reacting pyrimidine-2,4,6-trione with prop-2-en-1-yl halide under basic conditions.
Cyclization: Forming the pyrimidine ring through cyclization reactions involving urea and β-ketoesters.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the pyrimidine ring or side chain using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of antiviral or anticancer agents.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for compounds like 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on their specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-en-1-yl)pyrimidine-2,4,6-trione: A closely related compound with similar structural features.
1-(prop-2-en-1-yl)pyrimidine-2,4-dione: Another related compound with a slightly different oxidation state.
Uniqueness
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may be unique in its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPHLUYAHCAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290707 | |
Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-62-9 | |
Record name | NSC70457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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